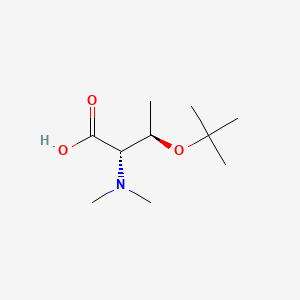
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the dimethylamino group: This step involves the reaction of a suitable precursor with dimethylamine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the butanoic acid backbone: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyl esters.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and dimethylamino groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(ethylamino)butanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is unique due to the presence of both tert-butoxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2S,3R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-7(14-10(2,3)4)8(9(12)13)11(5)6/h7-8H,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
DGXPEQAYAJNYSK-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)N(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















